1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a complex organic compound characterized by its unique structure, which combines elements from both pyrazole and triazole classes of heterocycles. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to the biological activities associated with its structural components.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen. It is classified as a derivative of both pyrazole and triazole, which are known for their diverse pharmacological properties.
The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves multi-step synthetic routes that combine reactions of various precursors. Common methods include:
For instance, one method may involve the reaction of 1-ethyl-1H-pyrazole with an appropriate triazole precursor under controlled conditions (e.g., temperature, solvent) to yield the desired product. The reaction conditions often include the use of catalysts or specific reagents to facilitate the formation of the triazole ring.
The molecular formula of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is , with a molecular weight of approximately 193.23 g/mol. The structure features a pyrazole ring connected to a triazole moiety through a methylene bridge.
The InChI key for this compound is GGZBSUJCXNEGPU-UHFFFAOYSA-N, which aids in its identification in chemical databases . The compound exhibits specific stereochemistry due to the arrangement of its nitrogen-containing rings.
This compound can participate in various chemical reactions typical for nitrogen heterocycles:
For example, when treated with halogenated compounds, 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine can form new derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for compounds like 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine often involves interaction with biological targets such as enzymes or receptors.
Studies have indicated that derivatives of triazoles can inhibit certain enzymes involved in disease processes (e.g., fungal infections), acting as antifungal agents by disrupting cell wall synthesis or interfering with metabolic pathways.
The compound typically appears as a crystalline solid with specific melting points depending on purity and form.
It is stable under standard laboratory conditions but may be sensitive to moisture or extreme pH levels. The solubility profile varies; it is generally soluble in polar solvents like methanol or dimethyl sulfoxide.
Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to characterize this compound and confirm its structure during synthesis.
The applications of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine span various fields:
Heterocyclic hybrids represent a frontier in rational drug design, leveraging synergistic pharmacological properties of distinct ring systems. Pyrazole-triazole hybrids specifically exploit the complementary bioactivity profiles of both azole families, enabling precise targeting of diverse biological pathways. These molecular architectures merge the metabolic stability of pyrazoles with the hydrogen-bonding proficiency of triazoles, creating optimized scaffolds for interaction with enzyme active sites and protein domains. The strategic fusion of these heterocycles enables fine-tuning of electronic properties, lipophilicity, and three-dimensional topology—critical parameters governing drug-receptor binding kinetics and bioavailability. Within this chemical space, 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine (C₈H₁₂N₆) emerges as a structurally streamlined hybrid with demonstrable pharmacophoric significance [1] [2].
Pyrazole-triazole hybrids constitute an emerging class of privileged scaffolds in medicinal chemistry due to their:
Table 1: Therapeutic Applications of Pyrazole-Triazole Hybrids
Biological Activity | Target Enzymes/Receptors | Key Structural Features |
---|---|---|
Anticancer | Kinases, Topoisomerases | 4-Aminotriazole + 4-pyrazolyl |
Antimicrobial | Bacterial DNA gyrase | 1-Alkylpyrazole + triazole |
Anti-inflammatory | COX-2, Phosphodiesterases | 3-Aminotriazole + methylene linker |
Neuroprotective | NAMPT, NMDA receptors | Ethylpyrazole + unsubstituted triazole amine |
Recent studies highlight their efficacy against resistant pathogens and oncology targets, with several derivatives advancing to preclinical development. The 4-aminotriazole component is particularly crucial for interacting with catalytic residues in kinase ATP-binding sites, while the pyrazole’s nitrogen atoms coordinate metal cofactors in metalloenzymes [5] [8].
This hybrid exhibits three-dimensional features that define its pharmacophoric superiority:
The methylene bridge (–CH₂–) acts as an electron density buffer, preventing excessive π-conjugation that might rigidify the structure.
Hydrogen-Bonding Landscape:
Crystallographic studies reveal characteristic N–H···N intermolecular bonds (3.117 Å) and N–H···S interactions (3.506 Å) in solid state, mimicking biological binding patterns [5].
Spectroscopic Signatures:
Table 2: Comparative Structural Analysis of Pyrazole-Triazole Hybrids
Compound | Linker Type | Torsion Angle (°) | H-Bond Capacity | Bioactivity Focus |
---|---|---|---|---|
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine | –CH₂– | 38.3–9.4 | 3 sites | Kinase inhibition |
1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine | –CH₂CH₂– | 62.1 | 2 sites | NAMPT activation |
2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles | Heterocyclic fusion | Planar | 4 sites | Antimicrobial |
Table 3: Site-Specific Reactivity Profile
Reaction Site | Reaction Type | Conditions | Applications |
---|---|---|---|
Triazol-4-amine (–NH₂) | Acylation | Acid chlorides, DCM, Et₃N | Amide prodrug development |
Pyrazole N1-ethyl group | Oxidative demethylation | BBr₃, -78°C | Hydrophilicity enhancement |
Triazole ring | Metal coordination | Ag(I), Cu(II) salts | Anticancer complex formation |
Methylene bridge | Electrophilic substitution | NBS, AIBN, CCl₄ | Radiolabeling positions |
The strategic placement of hydrogen bond donors/acceptors creates a pharmacophore map spanning 6.2 Å between the pyrazole C4 and triazole N4, matching the distance between key residues in kinase ATP-binding sites. This dimensional correspondence underpins its privileged status in targeted drug discovery [2] [8].
Concluding Remarks
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine exemplifies rational hybridization in medicinal chemistry, merging advantageous properties of both azole families into a single scaffold. Its structural programmability enables precise optimization for diverse therapeutic targets, particularly in oncology and infectious diseases. Future research should prioritize elucidation of structure-activity relationships across derivative libraries and exploration of its metallopharmaceutical applications.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3